molecular formula C12H11NO2 B13196601 5,7-Dimethylisoquinoline-1-carboxylic acid

5,7-Dimethylisoquinoline-1-carboxylic acid

Cat. No.: B13196601
M. Wt: 201.22 g/mol
InChI Key: FQAGRKWMUMYKNF-UHFFFAOYSA-N
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Description

5,7-Dimethylisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of α-imino-oxalic acid as an internal oxidant, which facilitates the formation of the isoquinoline ring .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to yield isoquinolines . The Skraup synthesis is another industrial method that involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions are often employed, using reagents like aluminum chloride and acyl chlorides.

Major Products

    Oxidation: N-oxides of isoquinoline.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolines depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethylisoquinoline-1-carboxylic acid is unique due to the presence of methyl groups at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its potential as a therapeutic agent and its utility in organic synthesis.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5,7-dimethylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-7-5-8(2)9-3-4-13-11(12(14)15)10(9)6-7/h3-6H,1-2H3,(H,14,15)

InChI Key

FQAGRKWMUMYKNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CN=C(C2=C1)C(=O)O)C

Origin of Product

United States

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